3-Hydroxy-2,2,4,4-tetramethylcyclobutanone
Overview
Description
3-Hydroxy-2,2,4,4-tetramethylcyclobutanone is a chemical compound with the linear formula C8H14O2 . It has a molecular weight of 142.2 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H14O2 . The exact mass of the molecule is 142.099380 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 142.2 . It has a density of 1.0±0.1 g/cm3 . The boiling point is 200.1±33.0 °C at 760 mmHg . The melting point is not available . The flash point is 78.3±18.0 °C .Scientific Research Applications
Synthesis and Chemical Transformation
3-Hydroxy-2,2,4,4-tetramethylcyclobutanone can be selectively synthesized through the hydrosilylation of diketones using rhodium(I) complexes as catalysts. This method offers a route to prepare isomeric diols with the choice of silane molecules affecting the selectivity of the reduction process (Török et al., 1993). Additionally, acid-catalyzed reactions of cyclobutanones have been studied, showcasing the generation of acylium ions from β,γ-unsaturated cyclobutanones (Lee-Ruff, 1972).
Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Analysis
The mass spectra of 3-aryl-3-hydroxyl-2,2,4,4-tetramethylcyclobutanones and related compounds have been investigated to understand their fragmentation patterns and ionization potentials (Lin et al., 2000). In another study, the use of 13C NMR analyses of these compounds revealed insights into the chemical shifts and electron-density at specific positions on the cyclobutanering series (Lin et al., 2000).
Photochemistry and Catalysis
The photochemistry of cyclobutanones with nitrogen acids, leading to the formation of cyclic α-aminoacetals structurally related to nucleosides, is another significant area of research (Hayes et al., 1989). Furthermore, palladium-catalyzed reactions involving cyclobutanones have been explored for the formation of arylated benzolactones (Matsuda et al., 2008).
Organic Synthesis
In organic synthesis, derivatives of cyclobutanones like 3-alkyloxycyclobutanones have shown to be valuable intermediates, exhibiting rich reactivity in various types of reactions due to their strain energy. These intermediates have been utilized in formal annulations and other transformations (Chen et al., 2015).
Thermal Decomposition
The thermal unimolecular decomposition of 2,2,4,4-tetramethylcyclobutanone has also been a subject of study, revealing insights into the major reaction pathways and the kinetics of these reactions (Frey & Hopf, 1973).
Safety and Hazards
The safety information available indicates that 3-Hydroxy-2,2,4,4-tetramethylcyclobutanone may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTIUHUUMQJHFO-UPTCCGCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H90O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046054 | |
Record name | Ubidecarenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Coenzyme Q10 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001072 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Sparingly soluble | |
Record name | Ubidecarenone | |
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URL | https://www.drugbank.ca/drugs/DB09270 | |
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Mechanism of Action |
Ubidecarenone is an essential cofactor in the mitochondrial electron transport chain. Its functions are the acceptance of electrons from the complex I and II and this activity is vital for the production of ATP. It acts as a mobile redox agent shuttling electrons and protons in the electron transport chain. Ubidecarenone also presents antioxidant activity in mitochondria and cellular membranes, protecting against peroxidation of lipid membranes as well as inhibiting oxidation of LDL-cholesterol. | |
Record name | Ubidecarenone | |
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CAS No. |
303-98-0 | |
Record name | Coenzyme Q10 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ubidecarenone [INN:BAN:JAN:NF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303980 | |
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Record name | Ubidecarenone | |
Source | DrugBank | |
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Record name | Coenzyme Q10 | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl- | |
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Record name | Ubidecarenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046054 | |
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Record name | Coenzyme Q-10 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.590 | |
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Record name | UBIDECARENONE | |
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Record name | Coenzyme Q10 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001072 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50-52ºC | |
Record name | Ubidecarenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09270 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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